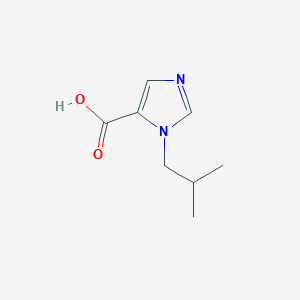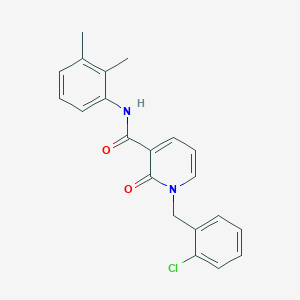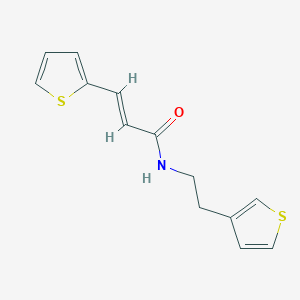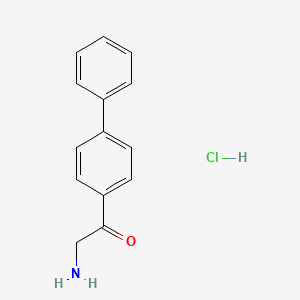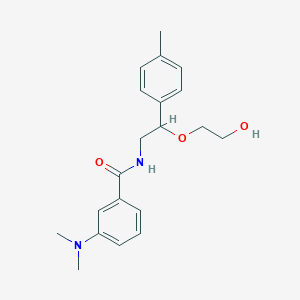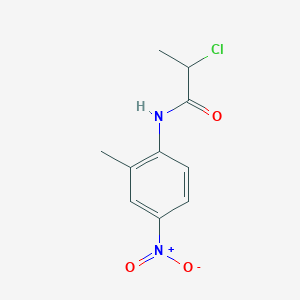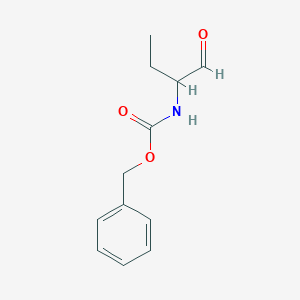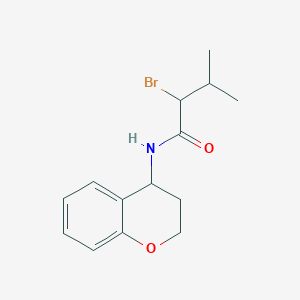
2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide, also known as GW501516, is a synthetic drug that is classified as a PPARδ receptor agonist. This compound has received significant attention in the scientific community due to its potential applications in various fields, including sports medicine, cancer research, and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activity
Research indicates that certain compounds structurally related to 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide exhibit pharmacological activities. For instance, compounds with a bromine atom at the 6-position of the dihydrobenzopyran ring, akin to this chemical, have shown significant myorelaxant activity, particularly on rat uterine smooth muscle. These studies suggest potential selective applications towards uterine smooth muscle relaxation without marked effects on insulin secretion or vascular myogenic activity (Khelili et al., 2012).
Synthetic and Chemical Transformations
The compound and its analogs play a role in various synthetic processes. For instance, the allylic bromination of related structures and subsequent reactions lead to compounds with properties of benzofuran and 4-methylenepyran, highlighting its utility in creating diverse chemical structures (Tanemura et al., 1991). Additionally, the synthesis of derivatives through reactions involving bromo or chloroacetyl chloride demonstrates the versatility of the compound in creating pharmacologically relevant structures (Skladchikov et al., 2012).
Potential in Drug Synthesis
Another significant application of compounds structurally similar to this compound is in the synthesis of potential drug candidates. For example, the synthesis of CCR5 antagonists, which are relevant in treatments targeting chronic inflammatory processes, involves the use of structurally related compounds. This indicates the potential of such chemicals in developing new therapeutic agents (Strunz et al., 2015).
Eigenschaften
IUPAC Name |
2-bromo-N-(3,4-dihydro-2H-chromen-4-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-9(2)13(15)14(17)16-11-7-8-18-12-6-4-3-5-10(11)12/h3-6,9,11,13H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEONJHYTGUFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCOC2=CC=CC=C12)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

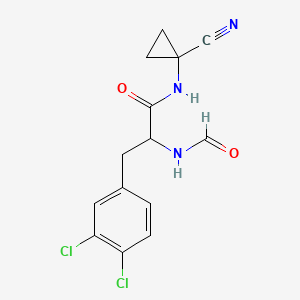
![2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2811033.png)
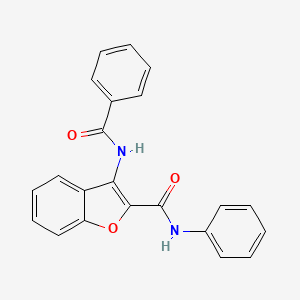
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2811035.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2811038.png)
